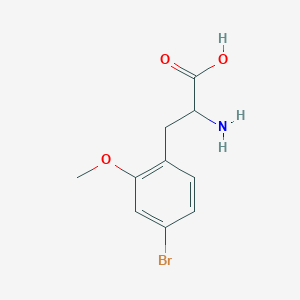
Ethyl 2-imino-2-(2-(2-phenylacetyl)hydrazinyl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
El 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo es un compuesto químico con la fórmula molecular C12H15N3O3 y un peso molecular de 249,27 g/mol . Este compuesto se utiliza principalmente en entornos de investigación y es conocido por su estructura única, que incluye un grupo éster etílico, un grupo imino y una porción de fenilacetilhidrazinil .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo generalmente implica la reacción del 2-amino-2-(2-(2-fenilacetil)hidrazono)acetato de etilo con reactivos apropiados en condiciones controladas . La reacción se lleva a cabo en un solvente como éter dietílico, y el producto se obtiene como un sólido blanco después de la filtración y el secado . Se informa que el rendimiento de esta reacción es de alrededor del 85% .
Métodos de Producción Industrial
Si bien los métodos específicos de producción industrial para el 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo no están bien documentados, el enfoque general implicaría escalar el proceso de síntesis de laboratorio. Esto incluiría optimizar las condiciones de reacción, utilizando solventes y reactivos de grado industrial, y empleando equipos de filtración y secado a gran escala para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
El 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo puede experimentar varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar los derivados oxo correspondientes.
Reducción: Las reacciones de reducción pueden convertir el grupo imino en un grupo amino.
Sustitución: El grupo fenilacetil se puede sustituir por otros grupos funcionales en condiciones apropiadas.
Reactivos y Condiciones Comunes
Agentes Oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO4) y peróxido de hidrógeno (H2O2).
Agentes Reductores: El borohidruro de sodio (NaBH4) y el hidruro de aluminio y litio (LiAlH4) son agentes reductores comúnmente utilizados.
Reactivos de Sustitución: Se pueden usar varios agentes halogenantes y nucleófilos para reacciones de sustitución.
Productos Mayores
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxo, mientras que la reducción puede producir derivados amino.
Aplicaciones Científicas De Investigación
El 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo tiene varias aplicaciones en la investigación científica, que incluyen:
Química: Utilizado como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Investigado por su posible actividad biológica e interacciones con biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluidas las actividades antimicrobianas y anticancerígenas.
Industria: Utilizado en el desarrollo de nuevos materiales y procesos químicos.
Mecanismo De Acción
El mecanismo de acción del 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo implica su interacción con objetivos y vías moleculares específicos. El grupo imino y la porción de fenilacetil juegan un papel crucial en su unión a las moléculas diana, influyendo en varios procesos bioquímicos. Se requieren estudios detallados para dilucidar los objetivos y vías moleculares exactos involucrados.
Comparación Con Compuestos Similares
Compuestos Similares
2-amino-2-(2-(2-fenilacetil)hidrazono)acetato de etilo: Un precursor en la síntesis de 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo.
Derivados de fenilacetilhidrazina: Compuestos con características estructurales y actividades biológicas potenciales similares.
Singularidad
El 2-(2-(2-fenilacetil)hidrazinil)-2-iminoacetato de etilo es único debido a su combinación específica de grupos funcionales, que confieren reactividad química distinta y actividad biológica potencial. Su estructura permite diversas modificaciones químicas, lo que lo convierte en un compuesto valioso en investigación y desarrollo.
Propiedades
Fórmula molecular |
C12H15N3O3 |
|---|---|
Peso molecular |
249.27 g/mol |
Nombre IUPAC |
ethyl (2Z)-2-amino-2-[(2-phenylacetyl)hydrazinylidene]acetate |
InChI |
InChI=1S/C12H15N3O3/c1-2-18-12(17)11(13)15-14-10(16)8-9-6-4-3-5-7-9/h3-7H,2,8H2,1H3,(H2,13,15)(H,14,16) |
Clave InChI |
OKWGRNVMIZBILF-UHFFFAOYSA-N |
SMILES isomérico |
CCOC(=O)/C(=N/NC(=O)CC1=CC=CC=C1)/N |
SMILES canónico |
CCOC(=O)C(=NNC(=O)CC1=CC=CC=C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethanol, 2-[(7,8-dimethyl-4-quinolinyl)oxy]-](/img/structure/B12107848.png)
![(3S,5S)-5-[(1S,3S)-1-amino-3-{[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl}-4-methylpentyl]-3-(propan-2-yl)oxolan-2-one](/img/structure/B12107856.png)
![3-[1-[5-[[Bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]sulfanylpropanenitrile](/img/structure/B12107858.png)
![1H,1aH,6H,6aH-cyclopropa[a]inden-1-amine hydrochloride](/img/structure/B12107861.png)

![6,6'-Dimethyl-[2,2'-bipyridine]-4,4'-dicarboxylic acid](/img/structure/B12107876.png)




![2,5,7-Trimethyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B12107906.png)

![(E)-3-{3-[(4-Bromo-benzyl)-cyclohexanecarbonyl-amino]-phenyl}-acrylic acid methyl ester](/img/structure/B12107923.png)
